
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of two methoxy groups on the phenyl ring and an iodine atom on the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with 2-iodo-4,5-dimethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dimethoxyphenyl 2-(2-hydroxy-4,5-dimethoxyphenyl)acetate.
Substitution: Formation of 3,4-dimethoxyphenyl 2-(2-substituted-4,5-dimethoxyphenyl)acetate.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for radiolabeled compounds used in imaging techniques.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The methoxy groups and iodine atom play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)acetic acid: Similar structure but lacks the ester linkage.
3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but different functional groups.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethanamine: Similar iodine and methoxy substitution but different core structure.
Uniqueness
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate is unique due to its specific combination of methoxy and iodine substitutions on the phenyl rings, as well as the ester linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C18H19IO6 |
|---|---|
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl) 2-(2-iodo-4,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C18H19IO6/c1-21-14-6-5-12(9-16(14)23-3)25-18(20)8-11-7-15(22-2)17(24-4)10-13(11)19/h5-7,9-10H,8H2,1-4H3 |
InChI-Schlüssel |
WJFQIYMLPQDFQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC(=O)CC2=CC(=C(C=C2I)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


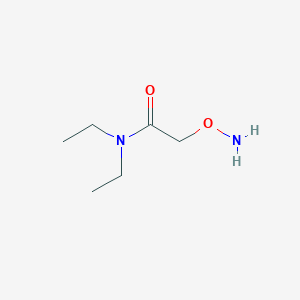
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
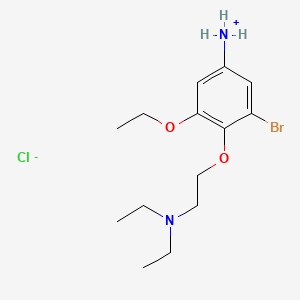
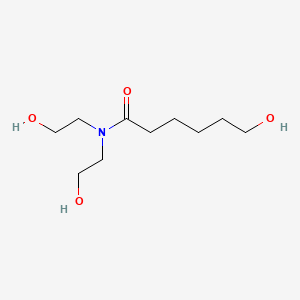
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)

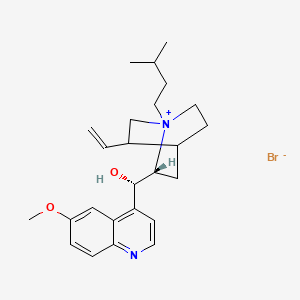
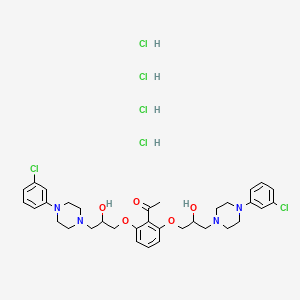
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
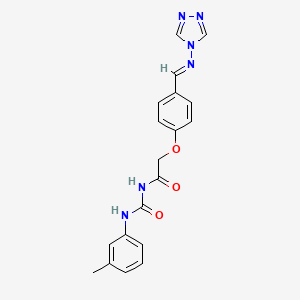
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
